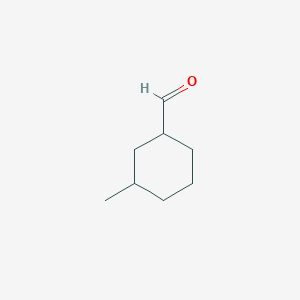

3-Methylcyclohexane-1-carbaldehyde

Description

Propriétés

IUPAC Name |

3-methylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7-3-2-4-8(5-7)6-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKKNBBQMSBFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562281 | |

| Record name | 3-Methylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13076-16-9 | |

| Record name | 3-Methylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Oxidation of 3-Methylcyclohexanemethanol

A common method involves the oxidation of 3-Methylcyclohexanemethanol using mild oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid. Typical reagents include:

| Step | Reactant | Reagent/Condition | Product | Notes |

|---|---|---|---|---|

| 1 | 3-Methylcyclohexanemethanol | PCC, DCM, rt | This compound | High selectivity |

| 2 | 3-Methylcyclohexanemethanol | Swern oxidation | This compound | Low temperature needed |

- PCC: Pyridinium chlorochromate

- Swern oxidation: Oxalyl chloride, DMSO, triethylamine, low temperature

Advantages: High selectivity, mild conditions

Disadvantages: Requires pure alcohol precursor, sometimes limited scalability

Hydroformylation of 3-Methylcyclohexene

Hydroformylation (oxo process) of 3-Methylcyclohexene introduces a formyl group at the double bond position:

| Step | Reactant | Reagent/Condition | Product | Notes |

|---|---|---|---|---|

| 1 | 3-Methylcyclohexene | CO/H₂, Rh catalyst | This compound | Regioselectivity issue |

Data Table: Summary of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Selectivity | Scalability | Reference/Notes |

|---|---|---|---|---|---|

| Alcohol oxidation | PCC, Swern, MnO₂ | 60–90 | High | Good | Standard for aldehydes |

| Hydroformylation | CO/H₂, Rh catalyst | 40–70 | Moderate | Industrial | Regioisomer mixture possible |

| Ester/acid reduction | DIBAL-H, -78°C | 70–95 | High | Good | Requires low temp |

| Formylation (aromatic, limited use) | Vilsmeier-Haack, Gattermann-Koch | <10 | Low | Poor | Not preferred for alkane |

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution: The aldehyde group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acid catalysts.

Reduction: Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products:

Oxidation: 3-Methylcyclohexane-1-carboxylic acid.

Reduction: 3-Methylcyclohexanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

3-Methylcyclohexane-1-carbaldehyde serves as a versatile building block in organic synthesis and has potential applications across several domains:

Organic Synthesis

The compound is primarily used as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic chemistry.

Medicinal Chemistry

Research indicates that this compound may exhibit biological activity, particularly in enzyme interactions. Its aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating enzyme activity and influencing metabolic pathways.

Antioxidant Activity

Studies have demonstrated that derivatives of this compound possess significant antioxidant properties. These properties are crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Cytotoxicity Assessment

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines in a dose-dependent manner, suggesting its potential as a lead compound for cancer therapy.

Antimicrobial Properties

Preliminary investigations indicate that this compound exhibits antimicrobial activity against specific bacterial strains, highlighting its potential use in developing new antibiotics.

Case Studies

| Study Focus | Findings |

|---|---|

| Antioxidant Activity | Derivatives exhibited significant antioxidant properties, important for mitigating oxidative stress. |

| Cytotoxicity Assessment | Demonstrated dose-dependent inhibition of cancer cell proliferation, indicating potential therapeutic use. |

| Antimicrobial Properties | Showed activity against certain bacterial strains, suggesting development of new antibiotics. |

Mécanisme D'action

The mechanism of action of 3-methylcyclohexane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can undergo various chemical transformations. In biological systems, it can form Schiff bases with amines, which can further participate in biochemical pathways .

Comparaison Avec Des Composés Similaires

4-Methyl-3-cyclohexene-1-carbaldehyde (CAS: 7560-64-7)

- Molecular Formula : C₈H₁₂O

- Molecular Weight : 124.18 g/mol

- Key Features :

- Comparison :

- The unsaturated structure reduces molecular weight (124.18 vs. 126.20 g/mol) compared to 3-Methylcyclohexane-1-carbaldehyde.

- Higher reactivity due to ring strain and electron-rich double bond.

3-(Trifluoromethyl)cyclohexane-1-carbaldehyde (CAS: 1461715-02-5)

- Molecular Formula : C₈H₁₁F₃O

- Molecular Weight : 180.17 g/mol

- Key Features: Substituted with a trifluoromethyl (-CF₃) group at position 3.

- Comparison :

- Higher molecular weight (180.17 vs. 126.20 g/mol) due to fluorine atoms.

- Enhanced lipophilicity, making it suitable for pharmaceutical applications requiring membrane permeability.

3-Methyl-2-oxocyclohexane-1-carbaldehyde (CAS: 27819-09-6)

- Molecular Formula : C₈H₁₂O₂

- Molecular Weight : 140.18 g/mol

- Key Features: Contains a ketone group (oxo) at position 2 and a methyl group at position 3. The ketone enables keto-enol tautomerism, affecting acidity and reactivity in aldol condensations .

- Comparison :

- Additional oxygen increases molecular weight (140.18 vs. 126.20 g/mol).

- The ketone group may sterically hinder or electronically deactivate the aldehyde.

Data Table: Structural and Physical Properties

Activité Biologique

3-Methylcyclohexane-1-carbaldehyde, also known as γ-methylcyclohexanal, is an organic compound classified as an aliphatic aldehyde. This compound has garnered interest in various fields, including medicinal chemistry and industrial applications, due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The molecular structure of this compound features a cyclohexane ring with a methyl group at the third carbon position and an aldehyde functional group at the first carbon. This configuration allows for specific interactions with biological targets, influencing its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol |

| Appearance | Colorless liquid |

| Odor | Characteristic aldehyde odor |

Biological Activity

Research into the biological activity of this compound has indicated several potential therapeutic applications:

- Antimicrobial Properties : The aldehyde group in this compound can interact with microbial proteins, potentially inhibiting their function. Studies have shown that similar aldehydes exhibit antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties.

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may modulate inflammatory pathways. Compounds with similar structures have been reported to reduce inflammation in animal models, indicating a potential for therapeutic use in inflammatory diseases .

- Enzyme Interaction : The compound has been explored for its interactions with specific enzymes and receptors. The mechanism of action likely involves covalent bonding with nucleophilic sites on proteins, which can alter their activity and lead to biological effects.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- A study published in Aldrichimica Acta highlighted the compound's potential as an intermediate in synthesizing biologically active molecules, emphasizing its role in drug development .

- Research conducted by Sigma-Aldrich noted that compounds with similar structures have been used in total syntheses of various bioactive marine metabolites, suggesting that this compound could be a valuable building block in medicinal chemistry .

The biological activity of this compound is primarily attributed to its functional groups:

- Aldehyde Group : This group can form reversible covalent bonds with amino acids in proteins, leading to modifications that may enhance or inhibit enzymatic activities.

- Hydrophobic Interactions : The cyclohexane ring provides a hydrophobic character that may facilitate membrane permeability, allowing the compound to reach intracellular targets effectively.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3-Methylcyclohexane-1-carbaldehyde, and how do reaction conditions influence product purity?

- Methodological Answer : A common approach involves acid-catalyzed dehydration of methylcyclohexanol derivatives, where reaction temperature and catalyst choice (e.g., H₂SO₄ vs. H₃PO₄) significantly impact regioselectivity and byproduct formation . For example, Zaitsev’s rule predicts major alkene formation, but deviations occur due to steric effects in substituted cyclohexanes. Gas Chromatography (GC) is recommended for analyzing product mixtures, as it resolves structurally similar alkenes and aldehydes .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow protocols for cyclohexane derivatives, including:

- Use of fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact .

- Immediate washing with soap/water for skin exposure and artificial respiration for inhalation incidents .

- Compliance with institutional SOPs for volatile aldehydes, including spill containment and waste disposal .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : Distinguish aldehyde protons (δ 9-10 ppm) and methylcyclohexane substituents via coupling patterns .

- IR : Confirm aldehyde C=O stretching (~1700 cm⁻¹) and cyclohexane C-H vibrations .

- GC-MS : Resolve isomers (e.g., 3-methyl vs. 4-methyl) using non-polar columns and compare retention indices with standards .

Advanced Research Questions

Q. How can computational methods resolve ambiguities in the stereochemistry of this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis (e.g., ethanol recrystallization) provides definitive stereochemical assignments .

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict NMR shifts and compare with experimental data .

- Molecular Dynamics : Simulate solvent effects on conformational stability, particularly for bulky substituents .

Q. What experimental strategies address contradictions in regioselectivity during the synthesis of substituted cyclohexanecarbaldehydes?

- Methodological Answer :

- Competitive Pathway Analysis : Use isotopic labeling (e.g., deuterated solvents) to track hydride shifts in acid-catalyzed mechanisms .

- Kinetic vs. Thermodynamic Control : Vary reaction times and temperatures; shorter times favor kinetic products (e.g., less substituted alkenes), while prolonged heating favors thermodynamic stability .

- Cross-Validation : Combine GC-MS with HPLC to quantify minor isomers and validate mechanistic hypotheses .

Q. How do steric and electronic effects influence the reactivity of this compound in multi-step syntheses?

- Methodological Answer :

- Steric Effects : The 3-methyl group hinders nucleophilic attack at the aldehyde carbon, favoring side reactions (e.g., aldol condensation) unless bulky catalysts (e.g., L-proline) are used .

- Electronic Effects : Electron-withdrawing substituents on the cyclohexane ring reduce aldehyde electrophilicity, requiring Lewis acid catalysts (e.g., BF₃·OEt₂) for efficient transformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.